molecular formula C20H31BN2O5 B12344583 2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester

2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester

Cat. No.: B12344583
M. Wt: 390.3 g/mol
InChI Key: GOWNICJKELOXRM-UHFFFAOYSA-N
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Description

2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester typically involves the reaction of 2-N-Boc-amino-6-ethoxycarbonylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of 2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide additional reactivity and selectivity in chemical reactions. The presence of the Boc-protected amino group and the ethoxycarbonyl group allows for further functionalization and modification, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C20H31BN2O5

Molecular Weight

390.3 g/mol

IUPAC Name

ethyl 6-(3,3-dimethylbutanoylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C20H31BN2O5/c1-9-26-17(25)14-10-13(21-27-19(5,6)20(7,8)28-21)11-15(22-14)23-16(24)12-18(2,3)4/h10-11H,9,12H2,1-8H3,(H,22,23,24)

InChI Key

GOWNICJKELOXRM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)CC(C)(C)C)C(=O)OCC

Origin of Product

United States

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